BenchChemオンラインストアへようこそ!

3,5-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide

PI3Kδ inhibitor biochemical IC50 kinase selectivity

3,5-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 941979-25-5, molecular formula C21H24N2O4, MW 368.43) is a synthetic small-molecule inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform. Its core structure comprises a 3,5-dimethoxy-substituted benzamide linked to a 4-methyl-3-(2-oxopiperidin-1-yl)phenyl group, representing a distinct chemotype within the arylbenzamide class of PI3K inhibitors.

Molecular Formula C21H24N2O4
Molecular Weight 368.433
CAS No. 941979-25-5
Cat. No. B2589507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide
CAS941979-25-5
Molecular FormulaC21H24N2O4
Molecular Weight368.433
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC(=CC(=C2)OC)OC)N3CCCCC3=O
InChIInChI=1S/C21H24N2O4/c1-14-7-8-16(12-19(14)23-9-5-4-6-20(23)24)22-21(25)15-10-17(26-2)13-18(11-15)27-3/h7-8,10-13H,4-6,9H2,1-3H3,(H,22,25)
InChIKeyPBLGNEVSUGLMLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide: PI3Kδ Inhibitor Profile for Targeted Procurement


3,5-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 941979-25-5, molecular formula C21H24N2O4, MW 368.43) is a synthetic small-molecule inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform. Its core structure comprises a 3,5-dimethoxy-substituted benzamide linked to a 4-methyl-3-(2-oxopiperidin-1-yl)phenyl group, representing a distinct chemotype within the arylbenzamide class of PI3K inhibitors . Public bioactivity data curated in ChEMBL (CHEMBL2165502) and BindingDB (BDBM50394893) confirm its engagement of the human PI3Kδ catalytic subunit with quantifiable biochemical and cellular potency [1][2].

Why PI3Kδ Inhibitor Substitution Risks Phenotypic Divergence: The Case for 3,5-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide


PI3Kδ inhibitors are not interchangeable due to isoform selectivity profiles, cellular permeability, and off-target liabilities that directly influence experimental outcomes. While the PI3Kδ catalytic site is conserved, subtle differences in the ATP-binding pocket and allosteric regulatory regions mean that structurally distinct inhibitors exhibit variable biochemical-to-cellular potency shifts and differential cytochrome P450 inhibition profiles [1]. For example, the marketed PI3Kδ inhibitor idelalisib (CAL-101) demonstrates a relatively tight biochemical-to-cellular correlation (IC50 ~2.5 nM biochemical; ~8–63 nM cellular pAKT), whereas compounds with different chemotypes can exhibit larger potency gaps, altering the interpretability of target engagement studies [2]. Furthermore, PI3Kδ inhibitors with significant CYP3A4 inhibition carry a higher risk of metabolic drug–drug interactions in co-dosing experimental models, making CYP liability a critical procurement consideration [3].

Quantitative Differentiation of 3,5-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide Against PI3Kδ Comparators


Biochemical PI3Kδ Binding Affinity: Head-to-Head Potency Comparison with Idelalisib and Clinical-Stage PI3Kδ Inhibitors

In a competitive fluorescence polarization assay measuring direct binding to recombinant human PI3Kδ, 3,5-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide achieved an IC50 of 2.30 nM [1]. This value is comparable to the first-in-class PI3Kδ inhibitor idelalisib (CAL-101), which reports a biochemical IC50 of ~2.5 nM against PI3Kδ in ADP-Glo kinase assays [2]. The compound is approximately 2.8-fold more potent than PI3Kδ-IN-2 (IC50 = 6.4 nM) reported in patent WO 2015055071 [3]. This places the target compound in the low-nanomolar potency range characteristic of advanced lead compounds suitable for cellular target engagement studies.

PI3Kδ inhibitor biochemical IC50 kinase selectivity drug discovery

Cellular PI3Kδ Target Engagement: pAKT(S473) Inhibition in Ri-1 Cells Compared to Idelalisib Cellular Potency

In a cellular assay measuring inhibition of human PI3Kδ-mediated AKT phosphorylation at Ser473 in Ri-1 cells, 3,5-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide exhibited an IC50 of 102 nM after 30 min incubation, as detected by electrochemiluminescence [1]. By comparison, idelalisib inhibits pAKT(S473) in primary CLL cells with reported IC50 values ranging from 8 to 63 nM depending on assay conditions [2]. The target compound thus shows a ~1.6- to 12.8-fold lower cellular potency relative to idelalisib, representing a measurable potency gap that users should account for when designing cell-based experiments. Notably, the biochemical-to-cellular potency shift is approximately 44-fold (2.30 nM → 102 nM), which may reflect differences in cell permeability, intracellular protein binding, or compound efflux.

cellular target engagement phospho-AKT PI3Kδ signaling Ri-1 cells

CYP3A4 Inhibition Liability: Reduced Metabolic Drug Interaction Risk Compared to Idelalisib

3,5-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide was tested for time-dependent inhibition of CYP3A4 in human liver microsomes and exhibited an IC50 of 10,000 nM (10 µM) [1]. This value is substantially higher (weaker inhibition) than the reported CYP3A4 inhibitory potency of idelalisib, which is a known perpetrator of clinical CYP3A4-mediated drug–drug interactions with an estimated IC50 in the sub-micromolar range [2]. A CYP3A4 IC50 of 10 µM for the target compound suggests a significantly lower propensity to cause metabolic interactions with co-administered CYP3A4 substrates such as midazolam, atorvastatin, or kinase inhibitors metabolized via this pathway.

CYP3A4 inhibition drug–drug interaction hepatic metabolism ADME-Tox

Optimal Use Scenarios for 3,5-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide in PI3Kδ-Focused Research


PI3Kδ-Dependent B-Cell Receptor Signaling Studies Requiring Low CYP3A4 Interference

In co-dosing experiments where a PI3Kδ inhibitor must be combined with CYP3A4-metabolized agents (e.g., dexamethasone, kinase inhibitors, or probe substrates such as midazolam), 3,5-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide offers a clear advantage. Its CYP3A4 IC50 of 10,000 nM substantially exceeds typical experimental concentrations used for PI3Kδ inhibition (IC50 ~100 nM cellular), minimizing the risk of confounding metabolic drug–drug interactions that would be expected with idelalisib [1].

Investigating Intracellular Determinants of PI3Kδ Inhibitor Efficacy via Potency Shift Analysis

The compound's marked biochemical-to-cellular potency shift (2.30 nM → 102 nM, ~44-fold) makes it a useful probe for studying cellular factors that limit PI3Kδ inhibitor access or activity. Researchers can exploit this gap to evaluate the impact of efflux transporter expression (e.g., P-glycoprotein), serum protein binding, or intracellular trapping on PI3Kδ target engagement in B-cell lines. This property differentiates it from idelalisib, which shows a more modest ~3- to 25-fold shift [2].

Structure–Activity Relationship (SAR) Expansion of Arylbenzamide PI3Kδ Chemotypes

As a 3,5-dimethoxy-substituted benzamide linked to a 4-methyl-3-(2-oxopiperidin-1-yl)phenyl moiety, this compound occupies a distinct region of arylbenzamide chemical space for PI3Kδ inhibition. Its biochemical potency (IC50 = 2.30 nM) establishes it as a viable starting point for medicinal chemistry optimization campaigns aimed at improving cellular permeability or tuning isoform selectivity. The 2-oxopiperidin-1-yl substituent on the aniline ring represents a differentiable structural feature not present in idelalisib (quinazolinone core) or duvelisib (isoquinolinone core), offering a unique vector for SAR exploration .

Calibration Standard for PI3Kδ Biochemical Assay Development

With a well-defined biochemical IC50 of 2.30 nM against recombinant PI3Kδ in a fluorescence polarization format, 3,5-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide can serve as a reference inhibitor for assay validation, Z'-factor determination, and inter-laboratory benchmarking of PI3Kδ enzymatic screens. Its potency is comparable to idelalisib (~2.5 nM), providing researchers with a structurally distinct alternative to avoid compound-specific assay artifacts [3].

Quote Request

Request a Quote for 3,5-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.